molecular formula C14H13BO3 B1439820 (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1029438-14-9

(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No. B1439820
CAS RN: 1029438-14-9
M. Wt: 240.06 g/mol
InChI Key: KLFRIBXIZZFOBU-UHFFFAOYSA-N
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Description

“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a synthetic organic compound . It is used in Suzuki reactions and as intermediates of liquid crystals .


Synthesis Analysis

This compound is typically synthesized via Suzuki coupling . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .


Molecular Structure Analysis

The molecular formula of “(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is C14H13BO3 . The InChI code is 1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 .


Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .


Physical And Chemical Properties Analysis

“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 240.07 . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Boronic acids, including (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are instrumental in constructing biologically active compounds and materials. For example, Das et al. (2003) reported on the synthesis and X-ray crystal structure of amino-3-fluorophenyl boronic acid, highlighting the utility of boronic acids in constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003). Similarly, Czupik et al. (2004) studied Suzuki coupling reactions using various boronic acids, achieving yields of biphenyl analogues between 50 to 95%, showcasing the efficiency of boronic acids in organic synthesis (Czupik et al., 2004).

Material Science Applications

In material science, Zhang et al. (2018) demonstrated the use of cyclic-esterification of aryl boronic acids with dihydric alcohols for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This work showcases the potential of boronic acid derivatives in creating advanced optical materials with unique luminescent properties (Zhang et al., 2018).

Sensor Technology

Boronic acid derivatives are also significant in sensor technology for detecting biologically relevant molecules. Oesch and Luedtke (2015) highlighted 4-4'-disubstituted biphenyl boronic acids (BBAs) as "turn-on" fluorescence probes. These BBAs can distinguish between carbohydrates that bind as a diol or triol unit, providing stereochemical information about carbohydrates through photon-induced electron transfer, resulting in a twisted intramolecular charge transfer (TICT) emissions (Oesch & Luedtke, 2015).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Target of Action

The primary target of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been observed .

Result of Action

The result of the action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by environmental factors such as the presence of water, as boronic acids and their esters are only marginally stable in water . The reaction conditions for the Suzuki–Miyaura cross-coupling reaction are also a key environmental factor, as the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

[4-(4-acetylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFRIBXIZZFOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681602
Record name (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1029438-14-9
Record name (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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